N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzothiazole ring substituted with dimethyl groups and an acetamide group linked to a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through cyclization reactions involving sulfur sources.
Introduction of Dimethyl Groups: Methylation reactions using methylating agents like methyl iodide can introduce the dimethyl groups at the desired positions on the benzothiazole ring.
Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Formation of the Pyrrolidine-2,5-dione Moiety: This can be synthesized separately and then coupled with the benzothiazole derivative through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-acetamide: Lacks the pyrrolidine-2,5-dione moiety.
N-(1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the dimethyl groups on the benzothiazole ring.
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-8-5-9(2)14-10(6-8)16-15(22-14)17-11(19)7-18-12(20)3-4-13(18)21/h5-6H,3-4,7H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWRJBZUCHOZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331863 | |
Record name | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815441 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897618-14-3 | |
Record name | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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